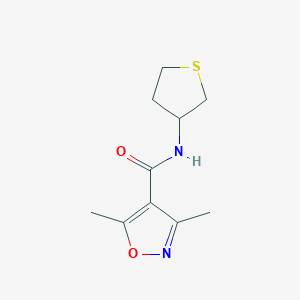![molecular formula C20H28N2O B3813057 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813057.png)
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one
説明
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPMD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one acts as an agonist of the D3 dopamine receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. Activation of the D3 receptor by this compound leads to an increase in intracellular calcium and the activation of downstream signaling pathways, ultimately resulting in changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and uptake, changes in neural activity in the mesolimbic system, and alterations in reward-based learning and decision-making. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the main advantages of 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one is its selectivity for the D3 dopamine receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptors. However, this compound has a relatively short half-life, which can limit its usefulness in certain experimental designs. Additionally, this compound has a relatively low affinity for the D3 receptor, which can make it difficult to achieve the desired level of receptor activation.
将来の方向性
There are a number of future directions for research on 7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one, including the development of more selective and potent D3 receptor agonists, the use of this compound in the study of addiction and other neurological disorders, and the investigation of the potential therapeutic applications of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
科学的研究の応用
7-(cyclopropylmethyl)-2-(2-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has been used in a variety of scientific research applications, including as a tool for studying the role of dopamine in the brain. This compound acts as a selective agonist of the D3 dopamine receptor, which has been implicated in a range of neurological disorders, including addiction and schizophrenia. This compound has also been used to study the effects of dopamine on reward-based learning and decision-making.
特性
IUPAC Name |
7-(cyclopropylmethyl)-2-[(2-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-16-5-2-3-6-18(16)14-21-12-10-20(15-21)9-4-11-22(19(20)23)13-17-7-8-17/h2-3,5-6,17H,4,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCJWLYHMZBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3(C2)CCCN(C3=O)CC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3812991.png)
![2-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-phenyl-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B3812993.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(2-pyrazinyl)propanamide](/img/structure/B3812997.png)
![N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3813006.png)
![N-[(5-methyl-2-furyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3813011.png)

![2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
![7-(4-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813025.png)

![N-(4-chloro-3-{[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]carbonyl}phenyl)acetamide](/img/structure/B3813036.png)
![2-[1-(3,4-difluorobenzyl)-4-(2,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3813059.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[1-methyl-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3813065.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]acetamide](/img/structure/B3813070.png)